molecular formula C18H18BrNO2 B8383678 5-Bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one

5-Bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one

Cat. No. B8383678
M. Wt: 360.2 g/mol
InChI Key: SOCXXMMYGILNTO-UHFFFAOYSA-N
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Patent
US07915256B2

Procedure details

A solution of 5-bromo-2-(4-methoxybenzyl)-3,3-dimethyl-2,3-dihydroisoindol-1-one (640 mg, 1.78 mmol) and ceric ammonium nitrate (2.91 g, 5.33 mmol) in acetonitrile (11 mL) and water (5 mL) is stirred at 0° C. for 45 min. The solution is diluted with ethyl acetate (100 mL) and washed with brine (40 mL). The organic solvents are dried over MgSO4 and evaporated under reduced pressure. The residue is purified by silica chromatography, eluting with 10% to 50% ethyl acetate in petroleum ether to afford the title compound (367 mg, 1.53 mmol).
Quantity
640 mg
Type
reactant
Reaction Step One
[Compound]
Name
ceric ammonium nitrate
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[N:6](CC1C=CC(OC)=CC=1)[C:5]2([CH3:22])[CH3:21]>C(#N)C.O.C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[NH:6][C:5]2([CH3:22])[CH3:21]

Inputs

Step One
Name
Quantity
640 mg
Type
reactant
Smiles
BrC=1C=C2C(N(C(C2=CC1)=O)CC1=CC=C(C=C1)OC)(C)C
Name
ceric ammonium nitrate
Quantity
2.91 g
Type
reactant
Smiles
Name
Quantity
11 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solvents are dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica chromatography
WASH
Type
WASH
Details
eluting with 10% to 50% ethyl acetate in petroleum ether

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(NC(C2=CC1)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.53 mmol
AMOUNT: MASS 367 mg
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.